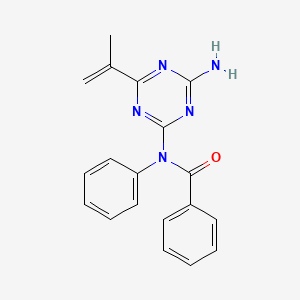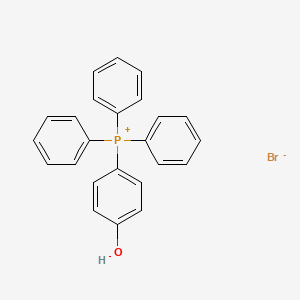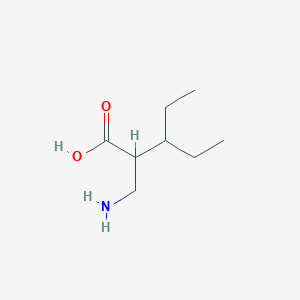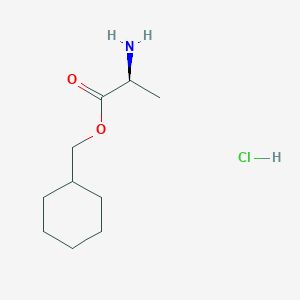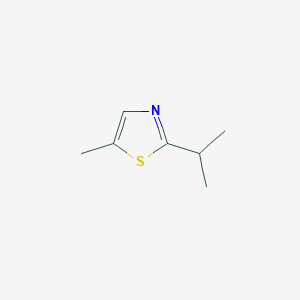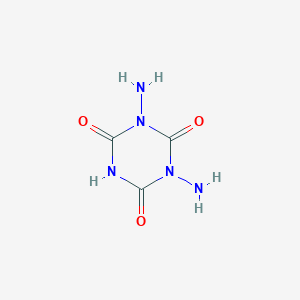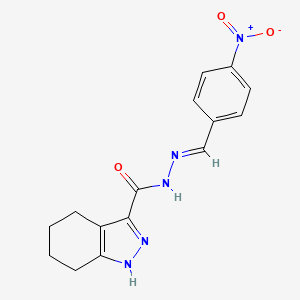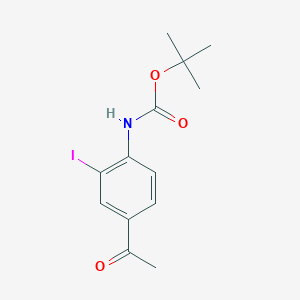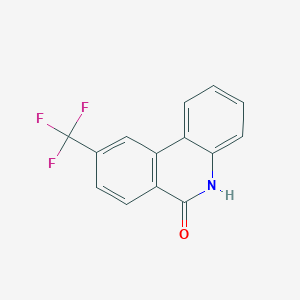
2-Chloro-1,5-dihydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,5-dihydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, with the molecular formula C14H7ClO4, is characterized by the presence of chlorine and hydroxyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonation Method: One common method involves the sulfonation of anthraquinone using sulfuric acid and mercury sulfate as a catalyst.
Benzoic Acid Method: Another method uses benzoic acid as a starting material. The process involves sulfonation, alkaline fusion, acidification, condensation, and cyclization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation Products: Various oxidized anthraquinone derivatives.
Reduction Products: Reduced anthracene derivatives.
Substitution Products: Substituted anthracene derivatives with different functional groups.
Scientific Research Applications
2-Chloro-1,5-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-1,5-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and leading to cellular responses.
Pathways Involved: It can induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
2-Chloro-1,5-dihydroxyanthracene-9,10-dione can be compared with other anthraquinone derivatives:
1,5-Dihydroxyanthraquinone: Similar in structure but lacks the chlorine atom, which affects its reactivity and applications.
9,10-Dihydroxyanthracene: Another related compound, differing in the position of hydroxyl groups and lacking chlorine.
Emodic Acid: A derivative with additional hydroxyl groups, showing different biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Properties
CAS No. |
61601-42-1 |
|---|---|
Molecular Formula |
C14H7ClO4 |
Molecular Weight |
274.65 g/mol |
IUPAC Name |
2-chloro-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7ClO4/c15-8-5-4-7-11(14(8)19)13(18)6-2-1-3-9(16)10(6)12(7)17/h1-5,16,19H |
InChI Key |
WMILTKDCSNTJEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


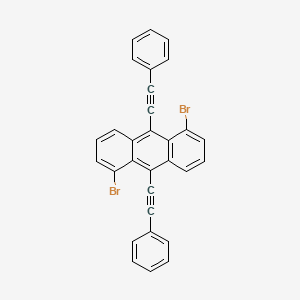
![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)

